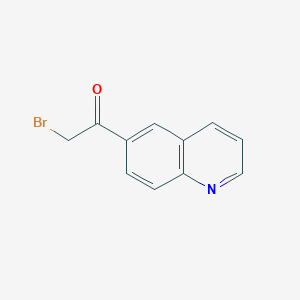

2-bromo-1-(quinolin-6-yl)ethanone

Description

Significance of Alpha-Haloketones in Synthetic Transformations

Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. wikipedia.org This unique arrangement of functional groups imparts a high degree of reactivity, making them exceptionally useful building blocks in organic synthesis. mdpi.comresearchgate.net The presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—allows for a wide range of reactions with various nucleophiles. mdpi.comnih.gov

The reactivity of α-haloketones is central to numerous classical and modern synthetic transformations. They are key precursors in the synthesis of a diverse array of heterocyclic compounds, including N, S, and O-heterocycles, some of which exhibit notable biological activity. mdpi.comresearchgate.net Furthermore, α-haloketones are instrumental in the formation of various organometallic species and serve as crucial intermediates in the synthesis of several blockbuster pharmaceutical compounds. mdpi.com Their ability to undergo reactions such as nucleophilic substitution, elimination, and rearrangement (like the Favorskii rearrangement) underscores their versatility in constructing complex molecular frameworks. wikipedia.org

Importance of the Quinoline (B57606) Moiety in Heterocyclic Chemistry and Drug Design

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of heterocyclic chemistry and medicinal chemistry. ijpsjournal.comnih.gov This structural motif is prevalent in a vast number of natural products, most notably the Cinchona alkaloids like quinine, and synthetic compounds with a broad spectrum of pharmacological activities. ijpsjournal.comnih.gov

The quinoline ring system's significance in drug design is well-documented, with numerous approved drugs incorporating this core structure. nih.govrsc.org These include antimalarials (e.g., chloroquine, mefloquine), antibacterials (e.g., ciprofloxacin), anticancer agents (e.g., topotecan), and anti-inflammatory drugs. ijpsjournal.comnih.govrsc.org The ability of the quinoline ring to intercalate with DNA and interact with various enzymes contributes to its diverse biological effects. The nature and position of substituents on the quinoline ring can significantly influence the pharmacological activities and target specificities of its derivatives. nih.gov

Overview of the Research Landscape Surrounding 2-Bromo-1-(quinolin-6-yl)ethanone as a Key Synthetic Intermediate

The convergence of the reactive α-haloketone functionality and the biologically significant quinoline moiety in this compound makes it a highly attractive synthetic intermediate. Research involving this compound primarily focuses on its utility in constructing more complex molecules, particularly those with potential therapeutic applications.

The most common synthetic route to this compound involves the direct bromination of its precursor, 1-(quinolin-6-yl)ethanone. This reaction is typically carried out using bromine in an organic solvent like chloroform, with controlled temperatures to manage reactivity.

As a synthetic intermediate, this compound serves as a versatile building block. Its electrophilic nature allows it to react with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in the synthesis of various quinoline-based derivatives. For instance, it can be used in the preparation of substituted thiazoles, which are known to possess antimicrobial properties. bioline.org.br The bromine atom can be displaced by nucleophiles, and the ketone functionality can undergo various transformations, providing multiple avenues for molecular elaboration. While specific, large-scale industrial applications are not extensively documented, its role in laboratory-scale synthesis of novel compounds for biological screening is evident in the scientific literature.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 97596-07-1 |

| Molecular Formula | C₁₁H₈BrNO |

| Molecular Weight | 250.09 g/mol |

| Synonyms | 2-Bromo-1-(6-quinolinyl)ethanone, Ethanone, 2-bromo-1-(6-quinolinyl)- |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-quinolin-6-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-7-11(14)9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKWDUHPTCKUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)CBr)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856590 | |

| Record name | 2-Bromo-1-(quinolin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97596-07-1 | |

| Record name | 2-Bromo-1-(quinolin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 2 Bromo 1 Quinolin 6 Yl Ethanone

Nucleophilic Substitution Reactions at the Alpha-Bromine Center

The presence of a bromine atom at the alpha-position to a carbonyl group makes 2-bromo-1-(quinolin-6-yl)ethanone a reactive substrate for nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in synthetic organic chemistry. The electron-withdrawing nature of the adjacent quinolinyl ketone moiety polarizes the carbon-bromine bond, rendering the alpha-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

These reactions typically proceed through an S(_N)2 mechanism. The approach of the nucleophile and the departure of the bromide ion occur in a single, concerted step. The quinoline (B57606) ring's electronic influence facilitates this process, although its steric bulk may slightly modulate the reaction rates when compared to simpler α-bromoketones.

A variety of nucleophiles can be employed to displace the bromine atom, leading to a diverse array of derivatives. Common nucleophiles include amines, thiols, and alkoxides. For instance, reaction with primary or secondary amines yields α-amino ketones, which are valuable intermediates in their own right. Similarly, reaction with thiourea (B124793) or its derivatives is a classical method for the construction of aminothiazole rings. The versatility of this reaction allows for the introduction of a wide range of functional groups at the alpha-position, providing a powerful tool for molecular diversification.

Cycloaddition and Annulation Reactions Initiated by the Alpha-Haloketone Moiety

The α-haloketone functionality within this compound serves as a trigger for various cycloaddition and annulation reactions, enabling the construction of complex polycyclic and heterocyclic systems. rsc.org These reactions often proceed through the initial formation of a reactive intermediate, such as an ylide or a 1,3-dipole, which then participates in a cycloaddition event.

One notable application is in [3+2] cycloaddition reactions. For example, in the presence of a suitable base and a dipolarophile, the α-bromoketone can generate a carbonyl ylide. This ylide can then react with an alkene or alkyne to form a five-membered heterocyclic ring. The regioselectivity and stereoselectivity of these cycloadditions are often influenced by the nature of the substituents on both the ylide and the dipolarophile.

Annulation strategies also leverage the reactivity of the α-bromoketone. These reactions involve the formation of a new ring fused to the quinoline system. For instance, reaction with a binucleophilic reagent can lead to a tandem substitution and cyclization sequence, resulting in the formation of a fused heterocyclic ring. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the reacting partner, offering a versatile approach to the synthesis of novel quinoline-based architectures. frontiersin.orgnih.gov

Role as a Versatile Building Block in Heterocyclic Ring Formation

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds. researchgate.net Its ability to participate in reactions that form key structural motifs has led to its use in the construction of biologically relevant scaffolds.

Synthesis of Thiazole (B1198619) Derivatives

A prominent application of this compound is in the synthesis of thiazole derivatives, a class of compounds known for a broad spectrum of biological activities. nih.govresearchgate.net The Hantzsch thiazole synthesis is a classic and widely employed method for this transformation. neliti.com This reaction involves the condensation of the α-bromoketone with a thioamide, such as thiourea or a substituted thiourea.

The reaction proceeds by initial nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the ketone, displacing the bromide ion. This is followed by an intramolecular cyclization and subsequent dehydration to afford the final thiazole ring. This method provides a straightforward and efficient route to 2-amino-4-(quinolin-6-yl)thiazoles and related derivatives. bioline.org.br The versatility of this synthesis allows for the introduction of various substituents on the thiazole ring by using appropriately substituted thioamides. neliti.com

Table 1: Examples of Thiazole Derivatives Synthesized from α-Bromoketones

| α-Bromoketone Reactant | Thioamide Reactant | Resulting Thiazole Product Type |

|---|---|---|

| This compound | Thiourea | 2-Amino-4-(quinolin-6-yl)thiazole |

| 2-Bromo-1-(p-tolyl)ethanone | N-Methylthiourea | 2-(Methylamino)-4-(p-tolyl)thiazole |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Thioacetamide | 2-Methyl-4-(4-chlorophenyl)thiazole |

Formation of Pyrazoline and Dihydropyrazoline Systems

This compound can also serve as a key intermediate in the synthesis of pyrazoline and dihydropyrazoline heterocycles. nih.gov While not a direct one-step reaction with the α-bromoketone itself, it can be readily converted into a chalcone, which is a common precursor for pyrazoline synthesis.

The synthesis typically involves a Claisen-Schmidt condensation of the corresponding acetophenone, 1-(quinolin-6-yl)ethanone, with an appropriate aldehyde to form a quinolinyl-chalcone. This α,β-unsaturated ketone is then reacted with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or a substituted hydrazine, in a suitable solvent like acetic acid or ethanol. researchgate.net The reaction proceeds through a Michael addition of the hydrazine to the chalcone, followed by an intramolecular cyclization and dehydration to yield the 2-pyrazoline (B94618) ring. nih.gov

The substituents on the resulting pyrazoline can be varied by using different substituted aldehydes and hydrazines in the reaction sequence. This modularity allows for the creation of a library of quinolinyl-pyrazolines for further investigation. researchgate.net

Construction of Imidazothiazole Scaffolds

The reactivity of this compound is instrumental in the construction of fused heterocyclic systems, such as imidazothiazoles. amazonaws.com These bicyclic structures are of significant interest in medicinal chemistry. The synthesis is typically achieved by reacting the α-bromoketone with a 2-aminothiazole (B372263) derivative.

In this reaction, the amino group of the 2-aminothiazole acts as a nucleophile, attacking the electrophilic α-carbon of the quinolinyl ketone and displacing the bromide ion. This initial substitution is followed by an intramolecular cyclization, where the nitrogen of the thiazole ring attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting intermediate leads to the formation of the fused imidazo[2,1-b]thiazole (B1210989) ring system.

This synthetic strategy provides a direct route to 6-(quinolin-6-yl)imidazo[2,1-b]thiazoles. The versatility of this approach allows for the introduction of substituents on the imidazothiazole core by starting with appropriately substituted 2-aminothiazoles.

Derivatization for Multiheterocyclic Compound Synthesis

The utility of this compound extends to the synthesis of more complex multiheterocyclic compounds. The reactive α-bromoketone moiety can be used to append additional heterocyclic rings to the quinoline core, leading to molecules with diverse and potentially enhanced biological properties.

This step-wise construction of multiheterocyclic systems allows for a high degree of molecular diversity. By combining different heterocyclic building blocks, a wide range of novel compounds can be accessed, each with a unique three-dimensional structure and potential for specific biological interactions. bioline.org.br

Other Significant Transformations and Coupling Reactions

The chemical reactivity of this compound is dominated by the presence of the α-bromo ketone functional group. This moiety is a versatile electrophilic building block, making the compound a valuable precursor for the synthesis of a wide array of heterocyclic and derivatized quinoline structures. The primary reaction pathways involve nucleophilic substitution at the carbon atom bearing the bromine, as well as condensation reactions involving the activated methylene (B1212753) group and the ketone.

One of the most significant and well-documented transformations for α-halo ketones is the Hantzsch thiazole synthesis. This reaction provides a direct and efficient route to 2-aminothiazole derivatives, which are prominent scaffolds in medicinal chemistry. Although specific studies detailing the reaction of this compound are not extensively documented in peer-reviewed literature, its reactivity is predicted by numerous examples with analogous α-bromo ketones. nih.govnih.govyoutube.com

The Hantzsch synthesis involves the condensation of the α-bromo ketone with a thioamide-containing compound. nih.gov The most fundamental example utilizes thiourea, which reacts with this compound to yield 2-amino-4-(quinolin-6-yl)thiazole.

The generally accepted mechanism proceeds via an initial nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom, displacing the bromide ion to form an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting thiazoline (B8809763) intermediate to yield the aromatic 2-aminothiazole ring. This transformation is typically carried out by refluxing the reactants in a protic solvent, such as ethanol. youtube.com

The general scheme for this highly probable reaction is presented below:

Reaction Scheme: Hantzsch Thiazole Synthesis

(Image depicting the reaction of this compound with thiourea to form 2-amino-4-(quinolin-6-yl)thiazole)

Beyond the foundational Hantzsch synthesis, the electrophilic nature of this compound allows for its reaction with a variety of other nucleophiles to generate diverse derivatives. For instance, reaction with different substituted thioamides or thiosemicarbazides can be used to introduce a variety of substituents at the 2-position of the resulting thiazole ring.

While the reactivity of the α-bromo ketone is primary, the quinoline ring itself could potentially participate in coupling reactions. However, such transformations typically require the presence of a halogen on the quinoline ring itself and the use of a metal catalyst, such as palladium. rsc.org There are no specific literature reports of such coupling reactions being performed on this compound where the bromoethanone moiety remains intact.

The table below outlines the expected general conditions for the Hantzsch thiazole synthesis, a principal transformation pathway for this compound.

| Reaction Type | Reactant | Reagents/Conditions | Expected Product | Reference |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | Thiourea | Ethanol (Solvent), Reflux | 2-amino-4-(quinolin-6-yl)thiazole | nih.govyoutube.com |

| Hantzsch Thiazole Synthesis | Substituted Thioamides (R-C(S)NH₂) | Ethanol or similar protic solvent, Reflux | 2-substituted-4-(quinolin-6-yl)thiazole | nih.gov |

Applications of 2 Bromo 1 Quinolin 6 Yl Ethanone in Medicinal Chemistry and Pharmaceutical Design

Utility as a Precursor for Biologically Active Quinoline (B57606) Derivatives

2-Bromo-1-(quinolin-6-yl)ethanone serves as a key building block for creating a diverse range of biologically active quinoline derivatives. The quinoline scaffold itself is a fundamental component in many pharmacologically active substances, known to exhibit a broad spectrum of biological activities. researchgate.netnih.gov Quinoline and its analogues are important starting materials for the synthesis of various therapeutic agents. nih.gov The presence of the bromine atom in this compound is particularly important; it can form covalent bonds with nucleophilic sites in proteins and enzymes, which can inhibit or modify their activity. This reactivity allows chemists to use it as a precursor to introduce various functional groups and build more complex molecular architectures.

For instance, the bromoacetyl group is readily displaced by nucleophiles, enabling the attachment of different side chains or the construction of new heterocyclic rings fused to or substituted on the quinoline core. This versatility has been exploited to generate libraries of quinoline derivatives for screening against various biological targets. The straightforward bromination of 1-(quinolin-6-yl)ethanone provides an efficient route to this precursor, which can then be transformed into numerous derivatives for evaluation of their antiproliferative activity against cancer cell lines. nih.gov

Development of Privileged Quinoline-Containing Pharmacophores and Scaffolds

The term "privileged scaffold" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a basis for the development of various therapeutic agents. The quinoline ring system is considered one such privileged scaffold. nih.gov this compound is instrumental in the development of novel quinoline-containing pharmacophores because it allows for the strategic functionalization of this core structure.

Researchers utilize this compound to synthesize hybrids where the quinoline moiety is combined with other pharmacologically active groups, a technique known as molecular hybridization. nih.govnih.gov This approach aims to create molecules with improved activity or novel mechanisms of action. For example, the reactivity of the bromoethanone group can be used to link the quinoline scaffold to other heterocyclic systems like thiazole (B1198619), triazole, or piperidine, generating new chemical entities with unique pharmacological profiles. researchgate.netnih.govnih.gov The resulting complex structures often exhibit enhanced biological effects compared to the individual components, validating the role of this compound in expanding the chemical space of quinoline-based therapeutics. nih.gov The ability to systematically modify the structure allows for the fine-tuning of a compound's properties to optimize its interaction with a specific biological target.

Synthesis of Compounds with Potential Therapeutic Applications

The primary value of this compound lies in its role as an intermediate in the synthesis of compounds with potential therapeutic applications across various disease areas.

The quinoline nucleus is a core feature of many antimicrobial and antitubercular drugs. nih.gov Consequently, this compound is a valuable precursor for new agents in this class. The compound can be used to synthesize more complex molecules that are then tested for their ability to inhibit the growth of bacteria and Mycobacterium tuberculosis.

For example, derivatives synthesized from quinoline precursors have shown significant activity against various bacterial strains, including multi-drug resistant ones like ESBL-producing E. coli and MRSA. nih.gov In the search for new antitubercular agents, numerous quinoline derivatives have been synthesized and evaluated. nih.govresearchgate.net Research has shown that specific structural modifications to the quinoline scaffold can lead to potent anti-TB activity. nih.govnih.govmdpi.com For instance, a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and tested for antitubercular activity, with some compounds showing moderate to good activity against M. tuberculosis H37Rv. nih.gov Another study focused on isatin-tethered quinolines, where some of the synthesized conjugates displayed potent activity against M. tuberculosis, with one derivative showing a 100-fold increase in activity compared to the lead compound. mdpi.com The synthesis of these and other related compounds often involves intermediates derived from functionalized quinolines like this compound.

Table 1: Examples of Quinoline Derivatives with Antimicrobial/Antitubercular Activity

| Compound Class | Target Organism(s) | Key Findings | Citations |

|---|---|---|---|

| Isatin-Tethered Quinolines | Mycobacterium tuberculosis | Derivative Q8b showed a MIC of 0.06 µg/mL, a significant increase in potency. | mdpi.com |

| 2-(6-Substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Mycobacterium tuberculosis H37Rv | Thirteen derivatives showed moderate to good activity with MICs from 9.2–106.4 μM. | nih.gov |

| 4-Aminoquinoline Derivatives | Mycobacterium tuberculosis H37Rv | Compounds 7c and 7g were the most potent inhibitors with a MIC of 1.56 μM. | researchgate.net |

| 2-Quinolin-4-yloxyacetamides | Mycobacterium tuberculosis H37Rv | Optimized compounds exhibited low micromolar MIC values and good intracellular activity. | nih.gov |

Quinoline derivatives are also a significant class of compounds in anticancer research. researchgate.netnih.gov The reactive nature of this compound allows for its use in the synthesis of novel quinoline-based compounds evaluated for their ability to inhibit cancer cell growth. The quinoline ring can intercalate with DNA, potentially disrupting its function and leading to cell death in cancer cells.

Studies have shown that quinoline derivatives can be potent against various human cancer cell lines. researchgate.netnih.gov For example, certain 2-substituted quinolines have demonstrated activity against MCF-7, H-460, and SF-268 cancer cell lines. researchgate.net Highly brominated quinolines have also been synthesized and investigated for their anticancer activities, with some compounds showing significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines. nih.gov The synthesis of these potent molecules often begins with a functionalized quinoline precursor, highlighting the contribution of compounds like this compound to the development of new anticancer agent candidates.

Table 2: Anticancer Activity of Selected Quinoline Derivatives

| Derivative Class | Cancer Cell Lines | Notable Activity | Citations |

|---|---|---|---|

| Highly Brominated Methoxyquinolines | C6, HeLa, HT29 | Compound 11 showed the highest activity with IC50 values of 5.45–9.6 μg/mL. | nih.gov |

| 2-Aryl-quinoline Derivatives | MCF-7, H-460, SF-268 | 2-α-furyl- and 2-β-pyridinylquinoline derivatives showed activity against three human cancer cell lines. | researchgate.net |

The utility of this compound extends beyond the synthesis of simple quinoline derivatives to the construction of more complex heterocyclic systems. The bromoacetyl group is a versatile functional group that can participate in various cyclization reactions to form new rings.

A key example is the Hantzsch thiazole synthesis, where an α-haloketone, such as this compound, reacts with a thiourea (B124793) or thioamide to form a thiazole ring. This reaction pathway allows for the creation of quinolinyl-thiazole hybrids, which are of interest for their potential biological activities. For instance, novel α-aminophosphonates incorporating both quinoline and thiazole moieties have been synthesized and shown to possess antimicrobial activity. researchgate.net The synthesis of the thiazole component in such molecules often starts from a bromoacetyl precursor. researchgate.net Similarly, reactions with other nucleophilic reagents can lead to the formation of oxazoles and other heterocyclic structures, further diversifying the range of therapeutically relevant molecules that can be accessed from this starting material. sapub.org

Structure-Activity Relationship (SAR) Investigations of Derived Compounds

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. This compound is an excellent starting point for SAR investigations because its reactive bromoacetyl group allows for the systematic introduction of a wide variety of substituents. By creating a series of related compounds and evaluating their biological activity, researchers can identify the structural features that are essential for potency and selectivity.

Several studies on quinoline derivatives have included SAR analyses. For example, in the development of antitubercular agents, SAR studies on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives revealed that the nature of the substituent at the 6-position of the quinoline ring and the alkoxy group of the ether linkage significantly affect the activity. nih.gov Specifically, an unsubstituted quinoline or a 6-bromo quinoline, combined with small alkyl groups at the ether linkage, resulted in good antitubercular activity. nih.gov Similarly, SAR studies on quinoline derivatives as IL-2 suppressive agents identified the optimal substituents around the quinolinone skeleton to achieve potent activity. nih.gov In another study on antitubercular 2-quinolin-4-yloxyacetamides, SAR exploration around initial hits was a key part of the optimization process to improve physicochemical properties and metabolic stability. nih.gov These examples demonstrate how derivatives of functionalized quinolines are used to build a comprehensive understanding of the relationship between chemical structure and biological function.

Mechanistic and Theoretical Investigations of 2 Bromo 1 Quinolin 6 Yl Ethanone Chemistry

Mechanistic Pathways of Synthesis Reactions

The primary and most direct synthesis of 2-bromo-1-(quinolin-6-yl)ethanone is achieved through the α-bromination of its precursor, 1-(quinolin-6-yl)ethanone.

Mechanism: The reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism . This pathway is facilitated by the presence of the electron-withdrawing quinoline (B57606) ring, which polarizes the C–Br bond, making the α-carbon more susceptible to nucleophilic attack. The key steps are:

Enol or Enolate Formation: The reaction is typically acid or base-catalyzed. In the presence of an acid (like HBr, an unavoidable byproduct), the ketone carbonyl is protonated, which enhances the acidity of the α-protons. A base (or the solvent) can then abstract an α-proton to form an enol intermediate.

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This is the rate-determining step.

Deprotonation: The resulting intermediate is deprotonated at the carbonyl oxygen to regenerate the carbonyl group, yielding the final α-brominated product.

Reaction Conditions: This synthesis is commonly performed by treating 1-(quinolin-6-yl)ethanone with bromine (Br₂) in a suitable organic solvent like chloroform, dichloromethane (B109758), or diethyl ether. To manage the reactivity and prevent undesired side reactions such as di- or tri-bromination, the reaction is typically conducted at controlled low temperatures (0–25°C). Following the bromination, the reaction mixture is quenched with a mild base, such as sodium bicarbonate (NaHCO₃), to neutralize the HBr byproduct and any excess bromine. Optimized protocols, involving precise stoichiometric control of bromine (e.g., 1.1 equivalents), can achieve yields of approximately 85%.

Reaction Mechanism Studies of Derivatization Reactions

The bromine atom in this compound is a labile leaving group, making the compound an excellent electrophile for a variety of derivatization reactions, most notably in the synthesis of heterocyclic systems.

A prominent example is the Hantzsch Thiazole (B1198619) Synthesis , where an α-haloketone reacts with a thioamide-containing compound (like thiourea (B124793) or thiosemicarbazide) to form a thiazole ring. nih.govrsc.org

Mechanism:

Nucleophilic Substitution (SN2): The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of this compound. nih.gov This displaces the bromide ion and forms an S-alkylated isothioamide intermediate. This step follows second-order kinetics. orientjchem.orgresearchgate.net

Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the original ketone moiety. This intramolecular cyclization step leads to the formation of a five-membered hydroxythiazoline intermediate. nih.gov

Dehydration: The final step is an acid-catalyzed dehydration of the hydroxythiazoline. The hydroxyl group is protonated, converting it into a good leaving group (water), which is then eliminated to form the stable, aromatic thiazole ring. nih.gov

This reaction is a cornerstone for creating substituted 2-aminothiazoles and related derivatives, which are valuable scaffolds in medicinal chemistry. nih.govbioline.org.brnih.gov The reaction is often carried out by refluxing the reactants in ethanol. bioline.org.brnih.gov

Computational Chemistry Approaches

Computational methods provide invaluable, atomistic-level insights into the structure, reactivity, and potential applications of this compound and its derivatives.

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is extensively used to investigate the electronic properties of quinoline-based molecules. Functionals such as B3LYP, combined with basis sets like 6-31G(d,p), are employed to optimize molecular geometries and predict reactivity.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Reactivity Descriptors: DFT calculations can determine global reactivity descriptors such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity and are crucial for understanding its interaction with biological targets.

Time-Dependent DFT (TD-DFT): This extension of DFT is used to predict the electronic absorption spectra (UV-Vis) of molecules, providing insights into their photophysical properties by calculating excitation energies. researchgate.net

| DFT Parameter | Significance |

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical stability; a smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution; higher hardness indicates lower reactivity. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons; a higher index indicates a stronger electrophile. |

Table 1: Key parameters derived from DFT calculations and their significance in assessing molecular reactivity.

Molecular Docking and Modeling in the Context of Ligand Design

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This is fundamental in rational drug design for evaluating the potential of compounds like derivatives of this compound as enzyme inhibitors.

Binding Affinity Prediction: Docking algorithms, such as those in AutoDock Vina, calculate a "docking score," which estimates the binding affinity (often in kcal/mol) between the ligand and the protein's active site. More negative scores typically indicate stronger, more favorable binding.

Interaction Analysis: The results reveal specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the active site. For instance, a study on a quinoline-based thiazole derivative targeting the elastase enzyme identified a docking score of -7.4 kcal/mol and a crucial hydrogen bond with the Gln34 residue.

Structure-Activity Relationship (SAR): By docking a series of related compounds, researchers can establish SARs. For example, studies on bromo-substituted quinoline derivatives as potential HIV reverse transcriptase inhibitors showed that the presence of the bromo group on the phenyl ring enhanced binding affinity.

| Docking Study Example | Target Enzyme | Key Findings |

| Quinoline-based iminothiazoline | Elastase | Docking score of -7.4 kcal/mol; H-bond with Gln34; hydrophobic interactions with Asn76, Glu80, Tyr38. |

| Bromo-substituted quinoline-pyrimidine | HIV Reverse Transcriptase | Docking score of -10.67 kcal/mol; electron-withdrawing bromo group improved binding affinity. |

Table 2: Examples of molecular docking studies with quinoline derivatives, highlighting target enzymes and key interaction findings.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and reactivity of a flexible molecule are governed by its three-dimensional shape or conformation. Conformational analysis using DFT helps identify the most stable (lowest energy) conformers and the energy barriers between them.

Rotational Barriers: For a molecule like this compound, a key flexible bond is the one connecting the carbonyl group to the quinoline ring. DFT calculations can map the potential energy surface by systematically rotating this bond and calculating the energy at each step. researchgate.net This identifies the most stable planar or non-planar conformations and the energy barriers to internal rotation. researchgate.net

Solvent Effects: The relative stability of conformers can change in different environments. By using solvation models like the Polarizable Continuum Model (PCM), calculations can simulate how a solvent influences conformational preferences. researchgate.net

Stability and Hyperconjugation: In halo-ketones, computational methods like Natural Bond Orbital (NBO) analysis can reveal subtle electronic effects, such as negative hyperconjugation, that influence conformational stability. chemmethod.com For instance, an interaction between a lone pair on an oxygen atom and an adjacent anti-bonding orbital (e.g., LP(O) → σ*(C-Br)) can stabilize certain conformations over others.

Spectroscopic Characterization in Mechanistic Elucidation (e.g., NMR studies)

Spectroscopic techniques are indispensable for confirming the structures of reactants, intermediates, and products in the synthesis and derivatization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.

¹H NMR: The proton NMR spectrum provides definitive evidence for the structure. For this compound, the most characteristic signal would be a singlet for the two methylene (B1212753) protons (-CH₂Br), expected to appear significantly downfield (typically in the range of 4.4-4.8 ppm) due to the deshielding effects of both the adjacent carbonyl group and the bromine atom. The aromatic protons on the quinoline ring would appear as a complex pattern of doublets, triplets, and singlets further downfield (typically 7.5-9.0 ppm). researchgate.netresearchgate.net

¹³C NMR: The carbon NMR spectrum confirms the carbon framework. The carbonyl carbon (C=O) would show a characteristic resonance in the range of 190-195 ppm. The methylene carbon (-CH₂Br) would appear around 30-35 ppm. The carbons of the quinoline ring would resonate in the aromatic region (approx. 120-150 ppm).

Mechanistic Insights: NMR can be used to monitor reaction progress by observing the disappearance of reactant signals (e.g., the acetyl methyl protons of the starting material) and the appearance of product signals (e.g., the -CH₂Br singlet). It can also be used in more complex studies to detect and characterize transient intermediates, providing direct evidence for a proposed reaction mechanism.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | -CH ₂Br | ~4.4 - 4.8 (singlet) |

| ¹H | Quinoline Ar-H | ~7.5 - 9.0 (multiplets) |

| ¹³C | -C H₂Br | ~30 - 35 |

| ¹³C | C =O | ~190 - 195 |

| ¹³C | Quinoline Ar-C | ~120 - 150 |

Table 3: Predicted ¹H and ¹³C NMR chemical shifts for the key functional groups in this compound, based on analogous structures.

Future Research Directions and Unexplored Potential

Green Chemistry Approaches in Synthesis and Derivativatization

The traditional synthesis of α-bromoketones often involves elemental bromine and chlorinated solvents, which pose significant environmental and safety concerns. Future research should prioritize the development of environmentally benign methodologies for the synthesis and derivatization of 2-bromo-1-(quinolin-6-yl)ethanone.

Green chemistry principles offer a roadmap for this transition. Key areas of exploration include:

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water is a primary goal. Water is not only non-toxic and inexpensive but has also been shown to enhance reaction rates in certain cases. tandfonline.com Research into aqueous-phase bromination or subsequent derivatization reactions of the ketone could yield significant environmental benefits.

Solvent-Free Reactions: One-pot, multicomponent reactions (MCRs) conducted under solvent-free conditions represent another promising frontier. frontiersin.org These methods reduce waste, simplify purification processes, and often lead to high yields in shorter reaction times. Developing an MCR protocol that incorporates the this compound core would be a substantial advancement.

Energy-Efficient Methods: The use of alternative energy sources like microwave irradiation can dramatically accelerate reaction rates, leading to cleaner and more efficient syntheses compared to conventional heating. nih.gov

An overview of potential green synthetic strategies for related quinoline (B57606) derivatives is presented below.

| Strategy | Catalyst/Conditions | Solvent | Key Advantages |

| Friedländer Synthesis | Ferric Chloride (FeCl₃·6H₂O) | Water | Inexpensive, non-toxic catalyst, environmentally benign solvent, high yields. tandfonline.com |

| Multicomponent Reaction | Solvent-free heating | None | Excellent yields, low cost, short reaction times, pure products. frontiersin.org |

| Continuous Flow Synthesis | Ru-Fe/γ-Al₂O₃ | Ethanol/Water | Heterogeneous, continuous process, no strong acids or oxidants. rsc.org |

Applying these principles to the synthesis and functionalization of this compound could lead to more sustainable and economically viable chemical processes.

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is fundamental to modern organic synthesis, offering pathways to enhanced efficiency, selectivity, and substrate scope. For this compound, novel catalytic systems could revolutionize its preparation and its use as a building block.

Future research should investigate:

Nanocatalysis: Nanocatalysts, such as those based on iron oxide (Fe₃O₄) or zinc oxide (ZnO), offer high surface areas and unique reactivity. nih.govacs.org These catalysts are often recyclable and can facilitate reactions under mild conditions, including in green solvents like water or ethanol. nih.gov Employing magnetic nanocatalysts could simplify catalyst recovery and reuse, further aligning with green chemistry principles. nih.gov

Homogeneous Catalysis: Transition metals like gold, nickel, and copper have shown remarkable efficacy in catalyzing various transformations for quinoline synthesis. rsc.orgorganic-chemistry.org Gold catalysts, for instance, are known to facilitate a range of annulation and cyclization reactions. rsc.org A nickel-catalyzed dehydrogenative coupling approach could also be explored for building the quinoline core from simpler precursors. organic-chemistry.org

Photoredox Catalysis: Visible-light-mediated metallaphotoredox catalysis offers a powerful tool for conducting reactions under exceptionally mild conditions. organic-chemistry.org This approach could be harnessed for the selective functionalization of the quinoline ring or for novel derivatization reactions at the α-bromoketone moiety.

The table below summarizes various catalytic systems that have been successfully employed for the synthesis of the broader quinoline class.

| Catalyst Type | Example Catalyst | Reaction Type | Potential Benefit for this compound |

| Nanocatalyst | Sulfamic acid-supported Fe₃O₄@SiO₂ | Friedländer Synthesis | High efficiency, recyclability, potential for green solvents. nih.govnih.gov |

| Ionic Liquid | Brønsted acidic ionic liquids | Friedländer Synthesis | High efficiency, short reaction times, potential for solvent-free conditions. nih.gov |

| Transition Metal | Gold (Au) complexes | Intermolecular Annulation | Access to diverse and complex quinoline structures. rsc.org |

| Photocatalyst | Phenalenyl-based systems | Oxidative Dehydrogenation | Use of molecular oxygen as a green oxidant, mild conditions. organic-chemistry.org |

Adapting these advanced catalytic systems could provide unprecedented control over the synthesis and reactivity of this compound.

Expansion of the Compound's Role in Complex Molecular Architecture

The true value of a chemical building block is demonstrated by its utility in constructing complex, high-value molecules. The this compound molecule, with its quinoline ring and reactive bromoacetyl group, is an ideal starting point for creating diverse and intricate molecular architectures with potential applications in medicinal chemistry and materials science.

Future research directions include:

Synthesis of Fused Heterocyclic Systems: The α-bromoketone functionality is a classic precursor for synthesizing a wide array of heterocycles, such as thiazoles, imidazoles, and pyrazines, through Hantzsch-type condensation reactions. Reacting this compound with various thioamides, amidines, or diamines could lead to novel polycyclic systems where a new heterocyclic ring is fused or appended to the quinoline core.

Late-Stage Functionalization: In drug discovery, the ability to modify a core structure at a late stage is highly valuable. The bromine atom serves as a handle for introducing various functional groups via nucleophilic substitution or cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Development of Bioactive Conjugates: The quinoline nucleus is a known pharmacophore found in many bioactive compounds. nih.gov The reactive handle on this compound could be used to link it to other pharmacophores, peptides, or targeting moieties to create novel bifunctional molecules or drug conjugates. For example, quinoline derivatives have been explored as HIV non-nucleoside reverse transcriptase inhibitors, and creating new derivatives is an active area of research. nih.gov

Advanced Theoretical Studies for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding experimental design, and saving valuable laboratory time and resources. Applying advanced theoretical methods to this compound can provide deep insights into its behavior.

Key areas for computational investigation include:

Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to map the electron density, identify the most reactive sites (nucleophilic and electrophilic centers), and calculate the energies of frontier molecular orbitals (HOMO and LUMO). sapub.org This information can predict the regioselectivity of reactions and help rationalize experimental outcomes. For instance, computational studies can reveal the activation barriers for different reaction pathways, explaining why a particular catalyst or set of conditions is effective. rsc.org

Prediction of Spectroscopic Properties: Theoretical calculations can predict spectroscopic data such as NMR chemical shifts. sapub.org This can aid in the structural confirmation of newly synthesized derivatives.

Molecular Docking and Virtual Screening: For medicinal chemistry applications, computational docking studies can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. nih.gov This allows for the rational design of new compounds with potentially enhanced biological activity before their synthesis is undertaken.

| Computational Method | Application | Predicted Parameters |

| Density Functional Theory (DFT) | Reactivity Analysis | HOMO/LUMO energy gaps, ionization potential, electron affinity, chemical hardness. sapub.org |

| DFT | Mechanistic Investigation | Transition state energies, reaction activation barriers. rsc.org |

| Molecular Docking | Binding Affinity Prediction | Ligand-protein interactions, docking scores. nih.gov |

By integrating these advanced theoretical approaches, researchers can accelerate the discovery and development of new chemistry and applications for this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-1-(quinolin-6-yl)ethanone, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via bromination of 1-(quinolin-6-yl)ethanone using bromine in chloroform under controlled conditions. For example, bromine (1.1 equiv.) in CHCl₃ at 0–25°C for 30 minutes followed by neutralization with NaHCO₃ yields ~85% product . Optimization includes stoichiometric control of bromine, inert atmosphere to prevent side reactions, and recrystallization from diethyl ether for purity. Monitoring via TLC (hexane:ethyl acetate, 3:1) ensures reaction completion .

Q. How can researchers assess the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer : Purity can be confirmed using HPLC (C18 column, acetonitrile/water gradient) or GC-MS (electron ionization at 70 eV). Recrystallization from ether-hexane mixtures improves crystallinity, while elemental analysis (C, H, N) validates stoichiometry (e.g., C₁₁H₈BrNO requires C 53.25%, H 3.25%, N 5.65%) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at –20°C in airtight amber vials under nitrogen to prevent degradation via hydrolysis or photolytic cleavage of the C–Br bond. Periodic NMR analysis (DMSO-d₆, 400 MHz) monitors decomposition, particularly checking for ketone oxidation or bromine loss .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use SHELXL for refinement, leveraging high-resolution data (d-spacing < 1 Å) to model bond lengths and angles. For chiral centers, apply Flack’s x parameter to avoid false enantiomorph-polarity assignments in near-centrosymmetric structures . Example: A derivative with a quinoline-thiazole hybrid showed C–Br bond length of 1.89 Å, confirmed via anisotropic displacement parameters .

Q. How should researchers address contradictions in crystallographic data, such as anomalous thermal parameters or twinning?

- Methodological Answer : For twinned crystals, employ SHELXD for structure solution and refine using HKLF5 format in SHELXL. Apply the TwinRotMat option to model pseudo-merohedral twinning. For high thermal motion in the bromine atom, use restraints on ADP similarity .

Q. What strategies are effective for designing bioactive derivatives of this compound with enhanced antimicrobial activity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., –NO₂ at the quinoline C3 position) to increase electrophilicity at the ketone. For example, coupling with 4-chlorophenyl substituents via Ullmann reaction (CuI, DMF, 120°C) improved MIC values against S. aureus (MIC = 2 µg/mL) .

Q. What mechanistic insights explain the reactivity of the bromoethanone group in nucleophilic substitution reactions?

- Methodological Answer : The α-bromo ketone undergoes SN2 reactions with amines (e.g., piperidine in THF, 60°C) to form tertiary amines. Kinetic studies (NMR monitoring) reveal a second-order dependence on amine concentration, suggesting a concerted mechanism. Steric hindrance from the quinoline ring slows reactivity by ~30% compared to phenyl analogs .

Applications in Drug Discovery

Q. How can researchers evaluate the biological activity of this compound derivatives in anticancer assays?

- Methodological Answer : Conduct MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ determination) with 72-hour exposure. Compare with cisplatin controls. For mechanistic studies, use flow cytometry (Annexin V/PI staining) to quantify apoptosis. Derivatives with a pyridinyl-thiazole moiety showed 60% apoptosis induction at 10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.